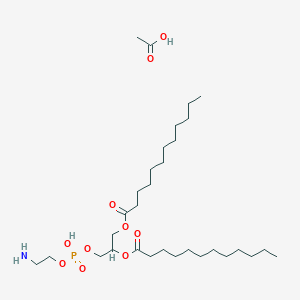
1,2-Dilauroylphosphatidylethanolamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dilauroylphosphatidylethanolamine, also known as this compound, is a useful research compound. Its molecular formula is C31H62NO10P and its molecular weight is 639.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Structural Characteristics
1,2-Dilauroylphosphatidylethanolamine exhibits a distinct molecular conformation that influences its interactions within biological membranes. Crystallographic studies have revealed that this compound forms a classical lipid bilayer structure characterized by intermolecular hydrogen bonding and specific hydrocarbon chain packing arrangements. The lipid bilayers formed by this compound are essential for understanding membrane dynamics and lipid-protein interactions .
Membrane Biology
- Lipid Bilayer Studies : The unique properties of this compound make it an ideal candidate for studying lipid bilayer structures. Its ability to form stable bilayers allows researchers to investigate the physical and chemical properties of membranes, including permeability and fluidity .
- Model Membranes : This phospholipid is frequently used in model membrane systems to simulate biological membranes, aiding in the study of membrane-associated processes such as protein folding, enzyme activity, and drug interactions .
Drug Delivery Systems
- Nanoparticle Formulations : this compound is utilized in the formulation of nanoparticles for drug delivery. Its amphiphilic nature facilitates the encapsulation of hydrophobic drugs, improving their solubility and bioavailability. Studies have shown that nanoparticles composed of this phospholipid can enhance the therapeutic efficacy of anticancer agents by improving their targeted delivery to tumor sites .
- Liposomes : The compound is also employed in the preparation of liposomes, which are spherical vesicles that can encapsulate drugs. Liposomes made from this compound have demonstrated improved stability and controlled release profiles in various drug delivery applications .
Biomedical Research
- Cell Membrane Studies : Researchers have investigated the incorporation of this compound into cell membranes to study its effects on cellular functions such as signaling pathways and membrane fluidity. Its role in modulating membrane dynamics is crucial for understanding cellular responses to external stimuli .
- Therapeutic Applications : Preliminary studies suggest potential therapeutic applications of this compound in treating conditions related to membrane dysfunctions, such as neurodegenerative diseases. Its ability to interact with proteins involved in cellular signaling pathways positions it as a candidate for further exploration in drug design .
Case Study 1: Lipid Bilayer Dynamics
A study examining the structural dynamics of fully hydrated lipid bilayers containing this compound revealed insights into how temperature variations affect membrane fluidity and phase transitions. The findings indicated that increasing temperatures led to enhanced fluidity, which could influence the activity of membrane proteins .
Case Study 2: Drug Encapsulation Efficiency
In a controlled experiment involving the encapsulation of an anticancer drug within liposomes made from this compound, researchers observed a significant increase in drug retention compared to traditional formulations. The liposomes demonstrated prolonged circulation times and improved therapeutic outcomes in animal models .
化学反应分析
Hydrolysis by Phospholipases
DLPE undergoes site-specific hydrolysis by phospholipases:
Acid-Catalyzed Hydrolysis
Under acidic conditions (pH < 3), DLPE’s ester bonds hydrolyze:
DLPE+H2OH+Glycerophosphoethanolamine+2Lauric Acid
-
Mechanism : Protonation of carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water .
Alkaline Hydrolysis
In basic environments (pH > 10), saponification occurs:
DLPE+2NaOH→Sodium laurate+Glycerophosphoethanolamine
Oxidation and Radical Reactions
Though lauroyl chains are saturated, DLPE’s glycerol backbone is susceptible to oxidative damage:
-
ROS-mediated oxidation : Hydroxyl radicals (- OH) abstract hydrogen from glycerol, forming carbon-centered radicals that crosslink with adjacent lipids .
-
Antioxidant role : DLPE stabilizes membranes by quenching singlet oxygen (¹O₂) via charge-transfer interactions .
Functionalization via Headgroup Modification
DLPE’s ethanolamine headgroup can be chemically derivatized:
-
PEGylation : Ethylene oxide grafts polyethylene glycol (PEG) to the amine group, enhancing colloidal stability in drug delivery systems .
-
Fluorescent labeling : Reaction with NHS esters (e.g., FITC) produces conjugates for membrane tracking .
Biophysical Interactions
DLPE’s phase behavior influences reactivity:
属性
CAS 编号 |
53695-34-4 |
|---|---|
分子式 |
C31H62NO10P |
分子量 |
639.8 g/mol |
IUPAC 名称 |
acetic acid;[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-dodecanoyloxypropyl] dodecanoate |
InChI |
InChI=1S/C29H58NO8P.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-28(31)35-25-27(26-37-39(33,34)36-24-23-30)38-29(32)22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h27H,3-26,30H2,1-2H3,(H,33,34);1H3,(H,3,4) |
InChI 键 |
NIYQLOFJJVVREI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC.CC(=O)O |
规范 SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC.CC(=O)O |
同义词 |
1,2-dilauroyl-sn-glycerophosphoethanolamine 1,2-dilauroylphosphatidylethanolamine DLPE-lauroyl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















